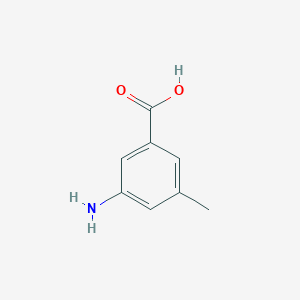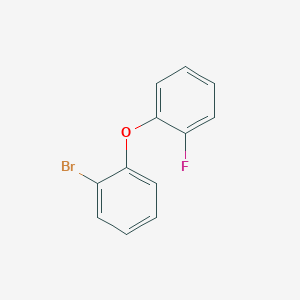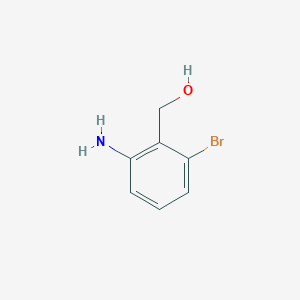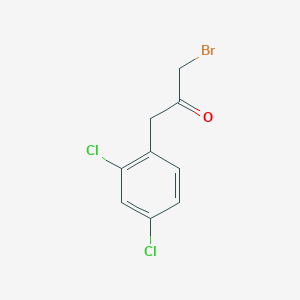
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neurodegenerative Disease Research
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate: , also referred to as the M4 compound, has shown promise in neurodegenerative disease research, particularly in the context of Alzheimer’s disease (AD). Studies suggest that the M4 compound can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action is significant because it helps prevent the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils from Aβ1-42, which are associated with the progression of AD .
Antioxidant Activity
The compound’s structure, which includes a hydroxyphenyl group, is indicative of potential antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage. The hydroxyphenyl group is known to contribute to radical scavenging activity, thereby protecting cells from damage caused by reactive oxygen species .
Cytoprotection
In vitro studies have demonstrated that the M4 compound has moderate protective activity in astrocytes stimulated with amyloid beta 1-42 . This suggests that the compound could be used to develop treatments that protect nerve cells from the toxic effects of certain peptides implicated in neurodegenerative diseases.
Heavy Metal Scavenging
The presence of the hydroxyphenyl moiety in the compound’s structure suggests that it may have the ability to bind heavy metals, thus acting as a scavenger . This application is particularly relevant in the context of detoxifying heavy metals from biological systems.
Amyloidogenesis Inhibition
The M4 compound has been investigated for its ability to inhibit amyloidogenesis, which is the process of amyloid fibril formation . This is a key area of research for diseases like Alzheimer’s, where amyloid plaques are a hallmark.
Catalysis in Organic Synthesis
While not directly related to the compound , the structural similarities it shares with other compounds used in catalysis suggest potential applications in organic synthesis. For example, porphyrins with phenolic fragments have been used in catalysis, including photocatalysis in organic syntheses . The tert-butyl and hydroxyphenyl groups in the compound could potentially be leveraged in similar catalytic processes.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERCJJDCUXJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594693 |
Source


|
| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886851-68-9 |
Source


|
| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)


![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)


![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)




![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)